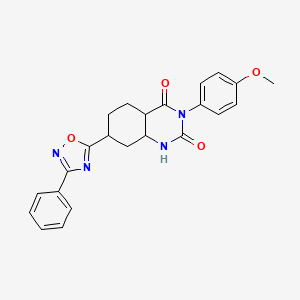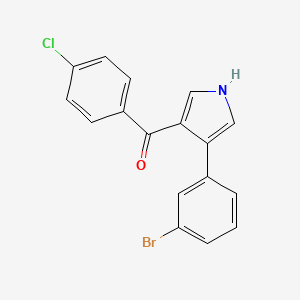
(4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
The compound (4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone and its derivatives are utilized in organic synthesis, exhibiting potential in the creation of complex molecular structures. For instance, Kimbaris and Varvounis (2000) demonstrated the reduction of acylpyrroles as a method to synthesize the pyrrolo[1,2-b]cinnolin-10-one ring system, illustrating the compound's role in generating intricate heterocyclic frameworks. This process highlights its importance in the synthesis of novel organic compounds with potential pharmaceutical applications (Kimbaris & Varvounis, 2000).
Molecular Docking and Antimicrobial Activity
Molecular docking and antimicrobial activity studies often involve (4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone derivatives to identify potential therapeutic applications. Sivakumar et al. (2021) conducted a comprehensive study involving spectral characterization, DFT, and docking studies to evaluate the antimicrobial efficacy of certain derivatives, indicating their significance in developing new antibacterial and antifungal agents (Sivakumar et al., 2021).
Catalysis and Chemical Transformations
The synthesis of pyrrole derivatives, including (4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone, often employs catalytic methods to enhance reaction efficiency and selectivity. For example, a one-pot synthesis method using nano copper oxide as a catalyst was reported by Saeidian et al. (2013), showcasing the utility of this compound in facilitating efficient and selective chemical transformations. This research underscores the compound's role in advancing synthetic methodologies through catalysis (Saeidian, Abdoli, & Salimi, 2013).
将来の方向性
The future research directions for (4-(3-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone could include further investigation into its synthesis, characterization, and potential biological activities. Given the biological activities observed for related compounds, it could be of interest to explore its potential as a pharmaceutical agent .
作用機序
Target of action
Compounds with similar structures, such as pyrazoline derivatives, have been found to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of action
The interaction of these compounds with their targets often involves the formation of covalent bonds or non-covalent interactions (like hydrogen bonds or van der Waals forces), which can inhibit the function of the target protein .
Biochemical pathways
The inhibition of target proteins can affect various biochemical pathways. For example, the inhibition of acetylcholinesterase can disrupt the transmission of nerve impulses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is used .
Result of action
The molecular and cellular effects of these compounds can include changes in cellular signaling, enzyme activity, and gene expression .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
[4-(3-bromophenyl)-1H-pyrrol-3-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c18-13-3-1-2-12(8-13)15-9-20-10-16(15)17(21)11-4-6-14(19)7-5-11/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCOSJYMSZYLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


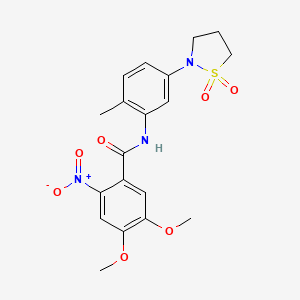
![ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2612058.png)
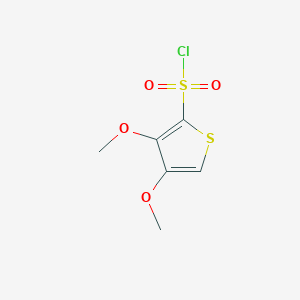
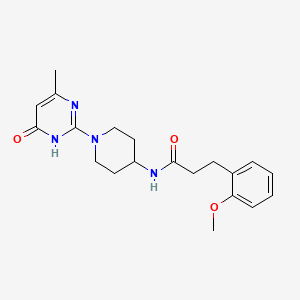
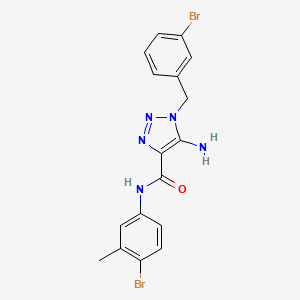
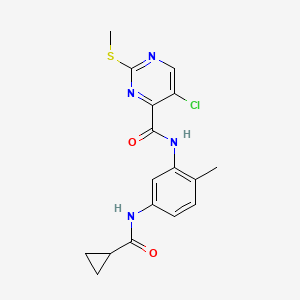

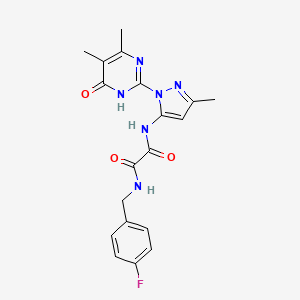
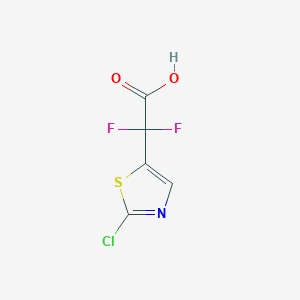
![6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2612073.png)
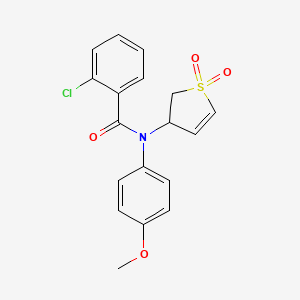
![9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B2612075.png)
